L-Lyxose

描述

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

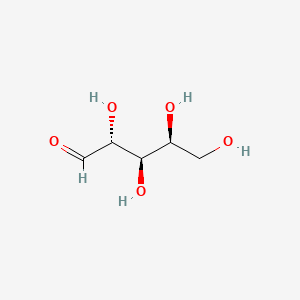

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883782 | |

| Record name | L-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-78-6 | |

| Record name | L-Lyxose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lyxose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYXOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7J5HM9DY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of L-Lyxose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical and conformational properties of L-lyxose, a pentose monosaccharide of significant interest in glycobiology and drug design. Understanding the three-dimensional structure and dynamic behavior of this compound in solution is critical for elucidating its interactions with biological targets and for the rational design of novel therapeutics.

Stereochemistry of this compound

This compound is an aldopentose, a five-carbon sugar with an aldehyde functional group. It is the L-enantiomer of D-lyxose and a C2 epimer of L-xylose. In its open-chain form, this compound possesses three chiral centers, giving rise to a specific stereochemical configuration. However, in aqueous solution, this compound, like other monosaccharides, predominantly exists in cyclic hemiacetal forms. This cyclization occurs through the intramolecular reaction of the hydroxyl group at C4 or C5 with the aldehyde at C1, forming five-membered (furanose) or six-membered (pyranose) rings, respectively. The formation of the cyclic hemiacetal introduces a new chiral center at C1, the anomeric carbon, resulting in two anomers for each ring form: alpha (α) and beta (β).

Conformational Equilibrium in Aqueous Solution

In aqueous solution, this compound exists as a dynamic equilibrium of at least five forms: the open-chain aldehyde and the α and β anomers of both the pyranose and furanose rings. The pyranose forms are generally more stable and thus more abundant. The six-membered pyranose ring is not planar and adopts puckered conformations, primarily the stable chair conformations, to minimize steric strain. For L-sugars, the two primary chair conformations are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down).

The conformational equilibrium of this compound is influenced by a variety of factors, including the anomeric effect, steric interactions between substituents, and solvation effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position.

A study on D-lyxose, the enantiomer of this compound, through a combination of rotational spectroscopy, NMR spectroscopy, and molecular dynamics simulations, has provided valuable quantitative insights into its conformational landscape in both the gas phase and aqueous solution.[1][2] Due to the enantiomeric relationship, the relative populations of the conformers of this compound are expected to be the same as those of D-lyxose. In aqueous solution, the pyranose forms are dominant.[1][2]

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the conformational equilibrium of this compound in aqueous solution, derived from studies on its enantiomer, D-lyxose.

Table 1: Population of L-Lyxopyranose Conformers in Aqueous Solution

| Conformer | Population (%) |

| α-L-Lyxopyranose (¹C₄) | 46 (±5) |

| β-L-Lyxopyranose (⁴C₁) | 34 (±5) |

| α-L-Lyxopyranose (⁴C₁) | 20 (±5) |

| Furanose Forms | < 1 |

Data extrapolated from studies on D-lyxose. The ¹C₄ and ⁴C₁ chair designations for this compound correspond to the ⁴C₁ and ¹C₄ chairs of D-lyxose, respectively.

Table 2: Expected ³J(H,H) Coupling Constants for L-Lyxopyranose Chair Conformations

| Coupling | Dihedral Angle (°) | Expected ³J(H,H) (Hz) |

| Axial-Axial (ax-ax) | ~180 | 8 - 13 |

| Axial-Equatorial (ax-eq) | ~60 | 2 - 5 |

| Equatorial-Equatorial (eq-eq) | ~60 | 2 - 5 |

These are typical ranges for pyranoid rings and are used to determine the predominant chair conformation.

Experimental and Computational Protocols

The determination of the conformational preferences of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Molecular Dynamics (MD) simulations.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for the conformational analysis of this compound in solution using NMR spectroscopy.

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated solvent, typically deuterium oxide (D₂O), to a final concentration of 10-50 mM.

-

Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the anomeric proton region (typically 4.5-5.5 ppm) and determine the relative populations of the different anomers by integrating the corresponding signals.

-

Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H scalar coupling connectivities and trace the spin systems for each anomer.

-

Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to identify all protons belonging to a particular spin system, aiding in the complete assignment of the proton resonances for each conformer.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks provide information about inter-proton distances.

-

Acquire 2D heteronuclear correlation spectra, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to assign the ¹³C resonances.

-

-

Data Analysis:

-

Assign all ¹H and ¹³C resonances for each of the major conformers present in solution.

-

Measure the vicinal ³J(H,H) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra.

-

Use the measured ³J(H,H) values in the Karplus equation to determine the dihedral angles between adjacent protons, which in turn defines the ring conformation (e.g., ¹C₄ or ⁴C₁ chair).

-

Analyze the NOESY spectrum to identify key spatial proximities that confirm the assigned conformations. For example, in a ¹C₄ chair, strong NOEs would be expected between axial protons on the same face of the ring.

-

Quantify the relative populations of the different conformers by integrating the well-resolved signals in the 1D ¹H spectrum.

-

Computational Protocol: Molecular Dynamics (MD) Simulations

This protocol describes a general workflow for the computational analysis of this compound conformations in an aqueous environment.

-

System Setup:

-

Generate the initial 3D structures of the desired this compound conformers (e.g., α-¹C₄, β-⁴C₁, etc.) using a molecular builder program.

-

Choose a suitable force field optimized for carbohydrates, such as GLYCAM or CHARMM36.

-

Place the this compound molecule in the center of a periodic box of a suitable size (e.g., a cube with 30 Å sides).

-

Solvate the system with an explicit water model, such as TIP3P or SPC/E.

-

Add counter-ions if necessary to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Perform a short MD simulation with restraints on the solute heavy atoms to allow the solvent molecules to equilibrate around the sugar. This is often done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Gradually remove the restraints on the solute to allow the entire system to fully equilibrate under the desired temperature and pressure (e.g., 300 K and 1 atm).

-

-

Production Simulation:

-

Run a long, unconstrained MD simulation (typically on the order of hundreds of nanoseconds to microseconds) to sample the conformational space of this compound.

-

Save the atomic coordinates at regular intervals (e.g., every 1-10 ps) to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to determine the populations of different conformers by monitoring key dihedral angles that define the ring pucker and the orientation of the hydroxymethyl group.

-

Calculate average properties, such as interatomic distances and dihedral angles, to compare with experimental data from NMR.

-

Analyze the hydrogen bonding network between this compound and the surrounding water molecules to understand the role of solvation in stabilizing different conformations.

-

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the major forms of this compound in an aqueous solution.

Caption: Conformational and anomeric equilibrium of this compound in aqueous solution.

References

L-Lyxose: A Comprehensive Technical Guide to its Biochemical Pathways for Researchers and Drug Development Professionals

Abstract

L-Lyxose, a rare aldopentose sugar, is a molecule of increasing interest in biochemical research and pharmaceutical development. While not as ubiquitous as its D-isomer counterparts, this compound participates in specific and significant biochemical pathways, particularly in microbial systems. This technical guide provides an in-depth exploration of the metabolic and potential signaling pathways involving this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique monosaccharide. The guide details the enzymatic conversions, regulatory mechanisms, and experimental methodologies for studying this compound biochemistry, with a focus on quantitative data and visual pathway representations.

Introduction

This compound (C₅H₁₀O₅) is a five-carbon monosaccharide that, despite its rare occurrence in nature, holds potential in various biotechnological and pharmaceutical applications. It is a C'-2 epimer of L-xylose.[1][2] Its metabolic fate has been primarily elucidated in mutant strains of Escherichia coli, where it is catabolized through a series of enzymatic reactions integrated into the L-rhamnose metabolic pathway.[3][4] Understanding these pathways is crucial for applications ranging from metabolic engineering for the production of valuable chemicals to the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biochemistry, presenting it in a structured and technically detailed format.

This compound Metabolism in Escherichia coli

Wild-type Escherichia coli is incapable of utilizing this compound as a sole carbon source. However, mutant strains have been developed that can efficiently metabolize this pentose.[3] This metabolic capability is conferred by the co-option of the L-rhamnose catabolic pathway. The key steps are outlined below.

Transport

The initial step in this compound metabolism is its transport into the bacterial cell. This is mediated by the RhaT transporter, a proton-coupled symporter that is also responsible for the uptake of L-rhamnose. This compound and L-rhamnose compete for this transporter.

Isomerization to L-Xylulose

Once inside the cell, this compound is isomerized to L-Xylulose. This reaction is catalyzed by L-rhamnose isomerase (RhaA), an enzyme with broad substrate specificity that can act on this compound in addition to its primary substrate, L-rhamnose.

Phosphorylation of L-Xylulose

The subsequent step involves the phosphorylation of L-Xylulose to L-Xylulose-1-phosphate. In wild-type E. coli, the L-rhamnulokinase (RhaB) has very low activity towards L-Xylulose. However, mutant strains capable of growing on this compound possess a mutated L-rhamnulokinase with enhanced activity for L-Xylulose.

Aldol Cleavage and Final Products

L-Xylulose-1-phosphate is then cleaved by L-rhamnulose-1-phosphate aldolase (RhaD) into two products: dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters the central glycolytic pathway. Glycolaldehyde is oxidized to glycolate by an aldehyde dehydrogenase. Glycolate can then be utilized by the cell through the glyoxylate cycle.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes involved in this compound metabolism.

| Enzyme | Substrate | Organism | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| L-Rhamnose Isomerase (RhaA) | This compound | Mesorhizobium loti | - | 2.83 | - | - | |

| L-Rhamnose Isomerase (RhaA) | L-Rhamnose | Bacillus subtilis | 82 (µM) | - | - | - | |

| L-Rhamnose Isomerase (RhaA) | D-Allose | Bacillus subtilis | - | - | - | - | |

| D-Lyxose Isomerase (LyxA) | D-Lyxose | Cohnella laevoribosii | 22.4 ± 1.5 | 5434.8 | - | 84.9 ± 5.8 x 10³ | |

| D-Lyxose Isomerase (LyxA) | L-Ribose | Cohnella laevoribosii | 121.7 ± 10.8 | 75.5 ± 6.0 | - | 0.2 x 10³ | |

| L-Rhamnulokinase (RhaB) | L-Rhamnulose | Escherichia coli | 0.082 | - | - | - | |

| L-Rhamnulokinase (RhaB) | ATP | Escherichia coli | 0.11 | - | - | - |

Metabolite Production

Quantitative data on the production of metabolites from this compound is crucial for metabolic engineering applications.

| Substrate | Product | Organism/System | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Xylitol | L-Xylulose | Recombinant E. coli | - | - | 1.09 ± 0.10 | |

| Xylose | Glycolate | Engineered E. coli | 28.82 ± 0.56 | 0.38 ± 0.07 | 0.60 ± 0.01 | |

| Glucose | Glycolate | Engineered E. coli | 15.53 | - | - |

Signaling Pathways

While direct evidence for this compound as a primary signaling molecule is limited, its interaction with the L-rhamnose regulon in E. coli demonstrates a clear signaling role in gene regulation.

Regulation of the L-Rhamnose Operon

The genes for L-rhamnose metabolism (rhaBAD and rhaT) are organized into operons that are tightly regulated. The expression of these operons is controlled by two transcriptional activators, RhaS and RhaR. L-rhamnose is the natural inducer of this system.

Interestingly, This compound can also act as an inducer of the L-rhamnose operon , activating the expression of the rhaT gene. This indicates that this compound can be recognized by the regulatory proteins of the rhamnose regulon, likely RhaS, initiating a transcriptional response. This cross-induction suggests a degree of plasticity in the bacterial sensory machinery for sugars.

The regulation of the rhamnose operon is also subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the rha genes.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound starts from D-galactono-1,4-lactone.

Protocol: Synthesis of this compound from D-Galactono-1,4-lactone

-

Oxidation of D-Galactono-1,4-lactone: D-Galactono-1,4-lactone is oxidized with one molar equivalent of periodate to yield L-lyxuronic acid.

-

Esterification: The resulting L-lyxuronic acid is isolated as methyl L-lyxuronate.

-

Glycosidation and Reduction: The methyl L-lyxuronate is converted to methyl (methyl α-L-lyxofuranosid)uronate. This intermediate is then reduced using a borohydride reagent to afford methyl α-L-lyxofuranoside.

-

Hydrolysis: Mild acid hydrolysis of methyl α-L-lyxofuranoside yields this compound.

Enzyme Assays

Protocol: L-Rhamnose Isomerase Activity Assay with this compound (Adapted from)

This assay is a colorimetric method based on the determination of the ketose (L-Xylulose) formed from the aldose (this compound).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.0)

-

10 mM MnCl₂

-

100 mM this compound

-

Enzyme solution (cell lysate or purified L-rhamnose isomerase)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for thermostable isomerases) for a defined period (e.g., 4 hours).

-

Reaction Termination: Stop the reaction by heat denaturation (e.g., 95°C for 5 minutes).

-

Quantification of L-Xylulose: The amount of L-Xylulose produced can be determined using Seliwanoff's reaction, which is a colorimetric assay specific for ketoses.

-

Add Seliwanoff's reagent (resorcinol in HCl) to the reaction mixture.

-

Heat the samples (e.g., 80°C for 5 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm).

-

Quantify the L-Xylulose concentration using a standard curve prepared with known concentrations of L-Xylulose.

-

Protocol: L-Rhamnulokinase Activity Assay with L-Xylulose (Conceptual, based on)

This assay would measure the ATP-dependent phosphorylation of L-Xylulose.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer at optimal pH (e.g., pH 8.5)

-

ATP

-

Magnesium chloride (as a cofactor)

-

L-Xylulose

-

Enzyme solution (cell lysate from a mutant strain or purified mutated L-rhamnulokinase)

-

-

Incubation: Incubate at the optimal temperature (e.g., 37°C).

-

Measurement of Product Formation: The formation of L-Xylulose-1-phosphate can be measured by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NADH or NADPH absorbance at 340 nm. Alternatively, the depletion of ATP can be measured using a luciferase-based assay, or the formation of ADP can be coupled to pyruvate kinase and lactate dehydrogenase, monitoring NADH oxidation.

Metabolite Analysis

Protocol: Measurement of Glycolate Production (Adapted from)

-

Sample Preparation: Collect culture supernatant at different time points during fermentation. Centrifuge to remove cells.

-

Quantification by HPLC: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).

-

Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid).

-

Detection: Refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

-

Quantification: Use a standard curve of known glycolate concentrations to quantify the amount in the samples.

-

Visualizations

Metabolic Pathway of this compound in Mutant E. coli

Caption: Metabolic pathway of this compound in mutant E. coli.

Regulatory Cascade of the L-Rhamnose Operon

Caption: Simplified regulatory cascade of the E. coli L-rhamnose operon.

Experimental Workflow for Studying this compound Metabolism

Caption: General experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

The biochemical pathways of this compound, primarily elucidated in engineered E. coli, demonstrate a fascinating example of metabolic plasticity. The adaptation of the L-rhamnose pathway to catabolize this compound opens up avenues for the biotechnological production of valuable chemicals from pentose sugars. Key areas for future research include:

-

Characterization of the Mutated L-Rhamnulokinase: Detailed kinetic analysis of the mutated RhaB enzyme is essential for a complete quantitative understanding of the metabolic flux.

-

Elucidation of Broader Signaling Roles: Investigating whether this compound or its metabolites have signaling roles beyond the induction of the rha operon could reveal novel regulatory networks.

-

Metabolic Engineering for Enhanced Production: A deeper understanding of the pathway kinetics and regulation will enable more targeted metabolic engineering strategies to improve the yield and productivity of desired products from this compound.

-

Exploration in Other Organisms: Investigating the potential for this compound metabolism in other microorganisms could uncover novel enzymatic pathways and biocatalysts.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the biochemistry of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this exciting field.

References

- 1. RegulonDB Browser [regulondb.ccg.unam.mx]

- 2. Lyxose - Wikipedia [en.wikipedia.org]

- 3. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pentose phosphate pathway constitutes a major metabolic hub in pathogenic Francisella - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Lyxose Metabolism in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escherichia coli, a model organism in metabolic engineering and synthetic biology, is incapable of utilizing the rare pentose L-lyxose in its wild-type form. However, laboratory evolution and genetic engineering have unveiled two distinct metabolic pathways that can empower E. coli to catabolize this sugar. A primary pathway hijacks the native L-rhamnose metabolic machinery, contingent on a key mutation in the L-rhamnulose kinase. A secondary, cryptic pathway involves the activation of a silent L-xylulose kinase. This technical guide provides a comprehensive overview of the enzymatic, genetic, and regulatory intricacies of both pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and regulatory networks. This information is crucial for researchers in metabolic engineering, drug discovery, and synthetic biology seeking to leverage or understand these pathways for novel applications.

Introduction

This compound is a rare aldopentose with potential applications in the food and pharmaceutical industries. Understanding its metabolism in a workhorse organism like Escherichia coli is of significant interest for bioproduction and as a model for microbial adaptation. Wild-type E. coli cannot grow on this compound as a sole carbon source[1]. However, mutant strains have been isolated that can efficiently metabolize this compound, revealing latent metabolic capacities within the bacterium's genome. This guide delves into the two known pathways for this compound catabolism in E. coli: the L-rhamnose pathway-dependent route and a cryptic L-xylulose kinase-mediated pathway.

The L-Rhamnose Pathway-Dependent Metabolism of this compound

The primary route for this compound metabolism in adapted E. coli strains is through the co-option of the L-rhamnose utilization pathway. This pathway is encoded by the rha operons, which are inducible by L-rhamnose and, interestingly, also by this compound[1]. The key steps involve transport, isomerization, phosphorylation, and aldolytic cleavage.

Enzymatic Steps and Genetic Basis

The catabolism of this compound via the L-rhamnose pathway involves a series of enzymatic reactions, each catalyzed by a specific enzyme encoded by the rha operon.

| Step | Reaction | Enzyme | Gene |

| 1. Transport | This compound (extracellular) → this compound (intracellular) | L-Rhamnose permease | rhaT |

| 2. Isomerization | This compound → L-Xylulose | L-Rhamnose isomerase | rhaA |

| 3. Phosphorylation | L-Xylulose + ATP → L-Xylulose-1-phosphate + ADP | Mutated L-Rhamnulose kinase | rhaB |

| 4. Aldol Cleavage | L-Xylulose-1-phosphate → Dihydroxyacetone phosphate + Glycolaldehyde | L-Rhamnulose-1-phosphate aldolase | rhaD |

| 5. Oxidation | Glycolaldehyde + NAD(P)+ → Glycolate + NAD(P)H + H+ | Lactaldehyde dehydrogenase | aldA |

Quantitative Enzymatic Data

The efficiency of this pathway is dependent on the kinetic properties of its constituent enzymes, particularly the promiscuous activities of some enzymes for non-native substrates.

| Enzyme | Substrate | Km | Vmax | kcat | Reference |

| L-Rhamnose isomerase (rhaA) | This compound | 5 mM | 6 µmol/min/mg | - | [2] |

| Mutated L-Rhamnulose kinase (rhaB) | L-Xylulose | Data not available | Data not available | Data not available | |

| Lactaldehyde dehydrogenase (aldA) | Glycolaldehyde | 0.38 mM | - | 52 s-1 | [3] |

Regulatory Network

The expression of the rha operons is tightly regulated by a cascade involving two transcriptional activators, RhaR and RhaS, which are responsive to the presence of L-rhamnose and this compound. The cyclic AMP receptor protein (CRP) also plays a role in catabolite repression.

The regulatory cascade is initiated by the binding of L-rhamnose (or this compound) to the RhaR protein, which then activates the transcription of the rhaSR operon[4]. The newly synthesized RhaS protein, in the presence of the inducer, then activates the transcription of the rhaBAD and rhaT operons.

Caption: this compound metabolism via the L-rhamnose pathway.

The Cryptic L-Xylulose Kinase Pathway

An alternative pathway for this compound utilization in E. coli involves the activation of a cryptic gene encoding an L-xylulose kinase. This pathway also utilizes the L-rhamnose permease and isomerase for the initial steps of transport and conversion of this compound to L-xylulose.

Enzymatic Steps and Genetic Basis

This pathway diverges from the rhamnose pathway at the phosphorylation step.

| Step | Reaction | Enzyme | Gene |

| 1. Transport | This compound (extracellular) → this compound (intracellular) | L-Rhamnose permease | rhaT |

| 2. Isomerization | This compound → L-Xylulose | L-Rhamnose isomerase | rhaA |

| 3. Phosphorylation | L-Xylulose + ATP → L-Xylulose-5-phosphate + ADP | L-Xylulose kinase | lyxK |

| 4. Epimerization | L-Xylulose-5-phosphate → D-Xylulose-5-phosphate | L-Ribulose-5-phosphate 4-epimerase | araD |

Quantitative Enzymatic Data

The key enzyme in this pathway is the highly specific L-xylulose kinase.

| Enzyme | Substrate | Km | Vmax | Reference |

| L-Xylulose kinase (lyxK) | L-Xylulose | 0.8 mM | 33 µmol/min/mg | |

| L-Xylulose kinase (lyxK) | ATP | 0.4 mM | - |

Metabolic Pathway Visualization

The metabolic route of this compound through the cryptic L-xylulose kinase pathway is illustrated below.

dot

Caption: this compound metabolism via the cryptic L-xylulose kinase pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in E. coli.

General Experimental Workflow

dot

Caption: General workflow for enzyme characterization.

L-Rhamnose Isomerase Activity Assay

This assay measures the conversion of this compound to L-xylulose.

-

Reaction Mixture:

-

100 mM Glycine-NaOH buffer (pH 8.5)

-

1 mM MnCl2

-

50-500 mM this compound

-

Purified L-rhamnose isomerase or cell extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 0.1 M HCl.

-

Determine the amount of L-xylulose formed using the cysteine-carbazole method, measuring the absorbance at 540 nm.

-

A standard curve with known concentrations of L-xylulose should be prepared.

-

L-Xylulose Kinase Activity Assay

This assay measures the ATP-dependent phosphorylation of L-xylulose.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 8.4)

-

10 mM MgCl2

-

10 mM ATP

-

0.2 mM NADH

-

10 units of pyruvate kinase

-

10 units of lactate dehydrogenase

-

1-10 mM L-xylulose

-

Purified L-xylulose kinase or cell extract

-

-

Procedure:

-

Combine all reagents except L-xylulose in a cuvette and incubate at 37°C for 5 minutes to allow for the depletion of any endogenous ADP.

-

Initiate the reaction by adding L-xylulose.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of ADP formation is stoichiometric with the rate of L-xylulose phosphorylation.

-

Glycolaldehyde Dehydrogenase Activity Assay

This assay measures the NAD(P)+-dependent oxidation of glycolaldehyde.

-

Reaction Mixture:

-

100 mM Sodium Glycine buffer (pH 9.5)

-

0.5 mM NAD+ or NADP+

-

50 mM Glycolaldehyde

-

Cell extract or purified enzyme

-

-

Procedure:

-

Combine the buffer, coenzyme, and enzyme in a cuvette and equilibrate to 37°C.

-

Initiate the reaction by adding glycolaldehyde.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H.

-

The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M-1cm-1.

-

Conclusion and Future Perspectives

The elucidation of this compound metabolic pathways in E. coli provides a fascinating case study in microbial metabolic plasticity. The ability to harness and engineer these pathways opens up possibilities for the bioconversion of this compound into value-added chemicals. The primary L-rhamnose-dependent pathway, with its reliance on a mutated kinase, highlights the power of directed evolution in expanding substrate ranges. The cryptic L-xylulose kinase pathway demonstrates the existence of silent genetic potential that can be unlocked under specific selective pressures.

Future research in this area could focus on:

-

Metabolic Engineering: Optimizing the expression of the key enzymes in either pathway to enhance the flux of this compound catabolism.

-

Protein Engineering: Further engineering the L-rhamnulose kinase to improve its specificity and efficiency for L-xylulose.

-

Pathway Expansion: Connecting these this compound catabolic pathways to downstream synthetic pathways for the production of biofuels, bioplastics, and other valuable compounds.

-

Drug Development: The enzymes in these pathways could be potential targets for antimicrobial drug development, particularly if similar pathways are found in pathogenic bacteria.

This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and engineer this compound metabolism in E. coli and other microorganisms.

References

- 1. Technique for the Isolation of Ribonucleic Acid-Rich Mutants from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. Activation of a cryptic gene encoding a kinase for L-xylulose opens a new pathway for the utilization of this compound by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Presence of L-Lyxose in Bacterial Glycolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose, a rare aldopentose sugar, has been identified as a constituent of specialized glycolipids within the cell walls of certain bacteria. These molecules play a crucial role in the structural integrity and pathogenicity of these microorganisms. This technical guide provides an in-depth exploration of the natural sources of this compound in bacterial glycolipids, focusing on their structure, the methodologies for their study, and their potential as targets for novel therapeutic agents. The primary focus of this guide is on the well-characterized this compound-containing glycolipids found in Mycobacterium phlei and Mycobacterium smegmatis.

Natural Sources and Structure of this compound-Containing Glycolipids

The most well-documented natural sources of this compound in bacterial glycolipids are members of the Mycobacterium genus, specifically Mycobacterium phlei and Mycobacterium smegmatis. These bacteria synthesize a unique class of alkali-labile glycolipids.

The core structure of these glycolipids features a complex oligosaccharide chain. This chain is composed of repeating units of this compound and 6-O-methyl-D-glucose, sometimes capped with a mannose residue. The general structures can be represented as:

-

Lyxn(6-O-CH3-Glc)m

-

Lyxn(6-O-CH3-Glc)mMan1

In these structures, the sum of 'n' and 'm' is approximately 16 glycosyl residues. A key feature of these glycolipids is the heavy O-acylation of the D-lyxose residues, which significantly contributes to the hydrophobic nature of the mycobacterial cell envelope.

Table 1: Fatty Acid Composition of Mycobacterium phlei

While the specific fatty acids acylating the this compound residues in these particular glycolipids are not definitively detailed in the available literature, the overall fatty acid profile of Mycobacterium phlei provides insight into the potential acyl chains involved. The composition can vary with growth temperature.

| Fatty Acid | Percentage at 35°C | Percentage at 10°C |

| Palmitic acid (16:0) | High | Decreased |

| 10-Hexadecenoic acid (16:1) | Moderate | Increased |

| Tuberculostearic acid (10-Me-18:0) | Present | Decreased |

| Oleic acid (18:1) | Low | Increased |

| Linoleic acid (18:2) | Not detected | Present |

This table summarizes the general fatty acid profile of M. phlei, indicating the types of acyl chains potentially involved in the glycolipid structure.

Experimental Protocols

The study of this compound-containing glycolipids requires a multi-step approach involving extraction, purification, and detailed structural analysis.

Protocol 1: Extraction of Total Lipids from Mycobacterium phlei

-

Cell Harvesting: Cultivate M. phlei in a suitable liquid medium (e.g., Middlebrook 7H9) to the late logarithmic growth phase. Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Solvent Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). Stir the suspension vigorously at room temperature for 24 hours to ensure complete lipid extraction.

-

Phase Separation: Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Lipid Recovery: Carefully collect the lower chloroform phase, which contains the total lipids. Dry the lipid extract under a stream of nitrogen gas.

Protocol 2: Purification of this compound-Containing Glycolipids by Thin-Layer Chromatography (TLC)

-

Sample Preparation: Dissolve the dried total lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

TLC Plate Preparation: Use silica gel 60 TLC plates. Activate the plates by heating at 110°C for 1 hour before use.

-

Chromatography: Apply the lipid sample to the TLC plate. Develop the chromatogram using a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

-

Visualization: Visualize the separated glycolipids by spraying the plate with a 0.2% orcinol solution in 20% sulfuric acid and heating until spots appear. The this compound-containing glycolipids will appear as purple spots.

-

Elution: Scrape the silica corresponding to the visualized spots and elute the glycolipids from the silica using chloroform:methanol (1:1, v/v).

Protocol 3: Structural Analysis by Mass Spectrometry and NMR

-

Mass Spectrometry (MS):

-

Fatty Acid Analysis (GC-MS): Subject the purified glycolipid to mild alkaline hydrolysis to release the fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine their structure and relative abundance.

-

Intact Glycolipid Analysis (FAB-MS or ESI-MS): Analyze the intact glycolipid using Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern, which provides information on the oligosaccharide sequence.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D and 2D NMR: Dissolve the purified glycolipid in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments are crucial for determining the anomeric configurations of the glycosidic linkages, the positions of O-methylation, and the attachment sites of the acyl chains on the this compound residues.

-

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for the Analysis of this compound-Containing Glycolipids

Caption: Workflow for this compound glycolipid analysis.

Diagram 2: Hypothetical Biosynthetic Pathway for this compound Incorporation

While the precise enzymatic pathway for the synthesis of these specific this compound-containing glycolipids in Mycobacterium has not been fully elucidated, a hypothetical pathway can be proposed based on known mechanisms of bacterial glycolipid biosynthesis. This would likely involve the activation of this compound to a nucleotide sugar donor, followed by its transfer to a lipid carrier and subsequent polymerization and acylation.

Caption: Hypothetical this compound glycolipid biosynthesis.

Enzymatic Formation of L-Lyxose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Lyxose, a rare monosaccharide, holds significant potential in the pharmaceutical industry as a key chiral building block for the synthesis of various bioactive compounds and antiviral nucleoside analogs. Traditional chemical synthesis of this compound is often complex, costly, and environmentally challenging. Enzymatic synthesis presents a highly specific, efficient, and sustainable alternative. This technical guide provides an in-depth overview of the core methodologies for the enzymatic formation of this compound from other sugar substrates. It is intended for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for the production of this valuable rare sugar. This document details the key enzymes, reaction pathways, experimental protocols, and quantitative data to facilitate the practical application of these methods in a laboratory and industrial setting.

Introduction

The pursuit of novel therapeutics has intensified the demand for enantiomerically pure chiral synthons. This compound, a C2 epimer of L-Xylose, is a critical precursor in the synthesis of L-nucleoside analogs, which have demonstrated potent antiviral and anticancer activities. The enzymatic approach to this compound production offers several advantages over conventional chemical routes, including mild reaction conditions, high stereoselectivity, and reduced byproduct formation. This guide focuses on the primary enzymatic routes for this compound synthesis, with a particular emphasis on the use of isomerases.

Key Enzymes in this compound Synthesis

The enzymatic production of this compound primarily relies on the action of specific isomerases that catalyze the interconversion of aldose and ketose sugars. The most pivotal enzyme in this context is L-rhamnose isomerase (L-RI) .

L-Rhamnose Isomerase (EC 5.3.1.14)

L-Rhamnose isomerase (L-RI) is the most extensively studied and utilized enzyme for the production of this compound.[1] While its primary physiological role is the isomerization of L-rhamnose to L-rhamnulose, L-RI exhibits broad substrate specificity, enabling it to catalyze the isomerization of other sugars.[2][3] Notably, it can convert L-xylulose to a mixture of L-xylose and this compound.[4]

Several microbial sources of L-RI have been identified and characterized, with enzymes from Pseudomonas stutzeri and Mesorhizobium loti being prominent examples.[5] These enzymes are metal-dependent, typically requiring Mn²⁺ or Co²⁺ for optimal activity. The catalytic mechanism involves a metal-mediated hydride shift.

Enzymatic Pathways for this compound Formation

Several enzymatic pathways have been developed to produce this compound from more readily available starting materials. These pathways often involve multi-step reactions, including microbial transformations and enzymatic isomerizations.

Pathway 1: From Ribitol via L-Ribulose and L-Xylulose

A well-established method for this compound production starts from the polyol ribitol. This multi-step process involves an initial microbial oxidation followed by enzymatic epimerization and isomerization.

The overall workflow for this pathway is illustrated below:

This pathway demonstrates a sequential conversion where ribitol is first oxidized to L-ribulose by whole microbial cells. The resulting L-ribulose is then epimerized to L-xylulose, which finally undergoes isomerization to yield this compound.

Pathway 2: Direct Isomerization from L-Xylulose

A more direct enzymatic route involves the isomerization of L-xylulose. This substrate can be produced from L-arabinitol or xylitol through microbial or enzymatic oxidation. L-Rhamnose isomerase is the key enzyme in this conversion, producing an equilibrium mixture of L-xylulose, L-xylose, and this compound.

Quantitative Data on this compound Formation

The efficiency of enzymatic this compound production is dependent on the enzyme source, substrate, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Conversion Yields for this compound Production

| Starting Substrate | Enzyme(s) | Enzyme Source | Conversion Yield of this compound | Reference |

| Ribitol | Acetobacter aceti (cells), D-Tagatose 3-Epimerase, L-Rhamnose Isomerase | Pseudomonas sp. LL172 (L-RI) | ~50% (from 10g Ribitol to 5g this compound) | |

| L-Ribulose | D-Tagatose 3-Epimerase, L-Rhamnose Isomerase | Pseudomonas sp. LL172 (L-RI) | ~60% | |

| L-Xylulose | L-Rhamnose Isomerase (immobilized) | Pseudomonas stutzeri | 21% (of total sugars) |

Table 2: Kinetic Parameters of L-Rhamnose Isomerases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pseudomonas stutzeri | This compound | - | - | - | |

| Mesorhizobium loti | This compound | 23.5 | 94.3 | 3,133 | |

| Mesorhizobium loti | L-Rhamnose | 5.00 | 64.5 | 10,100 |

Note: Data for some parameters were not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

General Experimental Workflow

The general workflow for enzymatic this compound production involves several key stages, from enzyme preparation to product analysis.

Protocol 1: Production of this compound from Ribitol

This protocol is adapted from the method described by Bhuiyan et al.

Step 1: Conversion of Ribitol to L-Ribulose

-

Microorganism: Washed cells of Acetobacter aceti IFO 3281.

-

Substrate: 5-20% (w/v) Ribitol solution.

-

Procedure:

-

Cultivate Acetobacter aceti IFO 3281 in a suitable medium and harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the washed cells in the ribitol solution.

-

Incubate the mixture with agitation at a controlled temperature (e.g., 30°C) until complete conversion of ribitol to L-ribulose is achieved, as monitored by HPLC.

-

Step 2: Epimerization of L-Ribulose to L-Xylulose

-

Enzyme: Immobilized D-tagatose 3-epimerase (d-TE).

-

Substrate: L-Ribulose solution from Step 1.

-

Procedure:

-

Immobilize d-TE from a suitable source (e.g., recombinant E. coli) on a carrier material.

-

Add the immobilized enzyme to the L-ribulose solution.

-

Incubate the reaction mixture under optimal conditions for the enzyme until equilibrium is reached.

-

Step 3: Isomerization of L-Xylulose to this compound

-

Enzyme: Immobilized L-rhamnose isomerase (L-RI) from Pseudomonas sp. strain LL172.

-

Substrate: Reaction mixture from Step 2 containing L-xylulose.

-

Procedure:

-

Add the immobilized L-RI to the reaction mixture.

-

Incubate under optimal conditions for L-RI until the equilibrium between L-xylulose, L-xylose, and this compound is established. The yield of this compound from L-ribulose is approximately 60% at equilibrium.

-

Step 4: Product Isolation and Purification

-

Procedure:

-

Remove the immobilized enzymes by filtration.

-

To isolate this compound, selectively degrade the remaining ketoses (L-ribulose and L-xylulose) using a suitable microorganism, such as Pseudomonas sp. 172a.

-

Purify the resulting this compound from the reaction mixture using chromatographic techniques (e.g., ion-exchange chromatography, column chromatography).

-

Crystallize the purified this compound.

-

Protocol 2: Production of this compound from L-Xylulose

This protocol is based on the isomerization reaction catalyzed by L-rhamnose isomerase.

-

Enzyme: Immobilized L-rhamnose isomerase from Pseudomonas stutzeri.

-

Substrate: L-Xylulose solution (e.g., 19.2 g/L).

-

Reaction Buffer: A suitable buffer for L-RI activity (e.g., Tris-HCl or Glycine-NaOH buffer, pH 7.0-9.0).

-

Procedure:

-

Prepare a solution of L-xylulose in the reaction buffer.

-

Add the immobilized L-rhamnose isomerase to the substrate solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition by HPLC.

-

The reaction will reach an equilibrium with a mixture of L-xylulose, L-xylose, and this compound. For the immobilized L-RI from P. stutzeri, the equilibrium ratio is approximately 53:26:21 (L-xylulose:L-xylose:this compound).

-

Terminate the reaction by removing the immobilized enzyme.

-

Purify this compound from the reaction mixture using chromatographic methods.

-

Analytical Methods: HPLC Analysis of Sugars

High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction progress and quantifying the different sugars in the reaction mixture.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87 series) or a chiral column for enantiomeric separation is typically used.

-

Mobile Phase: Isocratic elution with deionized water or a dilute acid (e.g., 0.01 N sulfuric acid) is common for carbohydrate columns. For amino columns, an acetonitrile/water mixture is often used.

-

Detector: A Refractive Index (RI) detector is the most common choice for sugar analysis.

-

Temperature: The column temperature is typically maintained between 35°C and 85°C to ensure good separation.

-

Flow Rate: A flow rate of 0.4 to 1.0 mL/min is generally used.

Conclusion

The enzymatic synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. L-rhamnose isomerase has been established as a key biocatalyst for this transformation, with various pathways developed from different starting sugars. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols to aid researchers and drug development professionals in the practical application of these enzymatic methods. Further research in enzyme engineering to improve the catalytic efficiency and substrate specificity of L-rhamnose isomerase, as well as process optimization for large-scale production, will continue to advance the field and enhance the accessibility of this valuable rare sugar for pharmaceutical applications.

References

- 1. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of L-Lyxose as a C'-2 Carbon Epimer of Xylose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Biochemical Significance, and Therapeutic Potential of L-Lyxose

This technical guide provides a comprehensive overview of this compound, a rare aldopentose sugar, with a particular focus on its stereochemical relationship with xylose and its emerging applications in biochemical research and drug development. This compound, the C'-2 epimer of L-xylose and the C'-4 epimer of D-ribose, presents unique biological properties that distinguish it from other pentoses, making it a molecule of significant interest for researchers, scientists, and professionals in the pharmaceutical industry. This document details the synthesis, purification, and analytical methodologies for this compound, alongside a thorough examination of its metabolic pathways and enzymatic interactions.

Physicochemical Properties of this compound

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[1][2][3][4][5] Its distinct stereochemistry, differing from xylose at the second carbon atom, results in unique physical and chemical characteristics that are critical for its biological function and application. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Synonyms | L-(+)-Lyxose, L-Lyxopyranose | |

| Molecular Formula | C₅H₁₀O₅ | |

| Molecular Weight | 150.13 g/mol | |

| CAS Number | 1949-78-6 | |

| Appearance | White crystalline powder | |

| Melting Point | 108-112 °C | |

| Optical Rotation | [α]D²⁰ = +13 ± 1° (c=4 in water) | |

| Solubility | Very soluble in water (586 g/L at 25°C) | |

| Purity (typical) | ≥ 99% (HPLC) |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.

Synthesis and Purification of this compound

The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several synthetic routes have been established, often starting from more abundant sugars.

Synthesis of this compound from D-Ribose

A common synthetic route involves the epimerization of a readily available starting material like D-ribose. The general scheme for this synthesis is outlined below.

Figure 1: Synthetic workflow for this compound from D-Ribose.

Detailed Experimental Protocol: Synthesis of this compound from D-Galactono-1,4-lactone

This protocol details a multi-step synthesis of this compound starting from D-galactono-1,4-lactone.

Step 1: Oxidation of D-Galactono-1,4-lactone to L-Lyxuronic Acid

-

Dissolve D-galactono-1,4-lactone in distilled water.

-

Add one molar equivalent of sodium periodate solution dropwise while maintaining the temperature at 20-25°C.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Isolate the resulting methyl L-lyxuronate.

Step 2: Conversion to Methyl α-L-lyxofuranoside

-

Convert the methyl L-lyxuronate to methyl (methyl α-L-lyxofuranosid)uronate.

-

Reduce the product from the previous step using sodium borohydride in an appropriate solvent (e.g., ethanol).

-

The reduction yields methyl α-L-lyxofuranoside.

Step 3: Mild Acid Hydrolysis to this compound

-

Subject the methyl α-L-lyxofuranoside to mild acid hydrolysis (e.g., using a dilute solution of a strong acid like HCl).

-

Carefully monitor the reaction to prevent degradation of the final product.

-

Neutralize the reaction mixture and proceed with purification.

Purification and Analysis

Purification: this compound can be purified by crystallization from solvents such as propan-1-ol or ethanol.

Analysis: The purity and identity of this compound can be confirmed using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. A chiral column, such as Chiralpak AD-H, can be used to separate L- and D-lyxose enantiomers.

Typical HPLC Conditions for this compound Analysis:

-

Column: Carbohydrate analysis column or a chiral column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25-35°C.

-

Detection: Refractive Index (RI).

Biological Role and Metabolic Pathways

This compound is a rare sugar that is not commonly found in nature. However, its metabolism has been studied in certain microorganisms, most notably in Escherichia coli.

Metabolism of this compound in Escherichia coli

Wild-type E. coli is unable to utilize this compound as a carbon source. However, mutant strains have been isolated that can grow on this compound by co-opting the L-rhamnose metabolic pathway. This metabolic adaptation involves the following key steps:

-

Transport: this compound enters the cell via the L-rhamnose permease.

-

Isomerization: L-rhamnose isomerase, an enzyme of the L-rhamnose pathway, catalyzes the conversion of this compound to L-xylulose.

-

Phosphorylation: In wild-type E. coli, L-rhamnulose kinase has a low affinity for L-xylulose. However, in adapted mutants, a mutated L-rhamnulose kinase efficiently phosphorylates L-xylulose to L-xylulose-1-phosphate. Alternatively, a cryptic gene encoding a specific L-xylulose kinase can be activated, which phosphorylates L-xylulose at the 5th position to form L-xylulose-5-phosphate.

-

Entry into Central Metabolism: L-xylulose-1-phosphate is then cleaved by rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. L-xylulose-5-phosphate can enter the pentose phosphate pathway. DHAP enters glycolysis, and L-lactaldehyde is further metabolized.

Figure 2: this compound metabolic pathway in mutant E. coli.

Enzymology of this compound

Several enzymes have been identified that interact with this compound or its metabolic products. The kinetic parameters of these enzymes are crucial for understanding the efficiency of this compound metabolism and for potential biotechnological applications.

L-Rhamnose Isomerase

L-rhamnose isomerase (L-RhI) from various microorganisms has been shown to isomerize this compound to L-xylulose. The kinetic parameters for L-RhI from Pseudomonas stutzeri with this compound as a substrate are summarized in Table 2.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |

| L-Rhamnose Isomerase (Pseudomonas stutzeri) | L-Rhamnose | 11 | 240 | |

| L-Rhamnose Isomerase (Pseudomonas stutzeri) | This compound | - | - |

Table 2: Kinetic Parameters of L-Rhamnose Isomerase. Kinetic data for L-rhamnose isomerase with its primary substrate and the activity on this compound. (Note: Specific Km and Vmax values for this compound were not provided in the search results, but it is stated to be a substrate).

L-Xylulose Kinase

In mutant E. coli strains capable of growth on this compound, a cryptic gene encoding a highly specific L-xylulose kinase can be activated. This enzyme phosphorylates L-xylulose to L-xylulose-5-phosphate. The kinetic parameters of this activated kinase are presented in Table 3.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Activated L-Xylulose Kinase (E. coli) | L-Xylulose | 0.8 | 33 |

Table 3: Kinetic Parameters of Activated L-Xylulose Kinase. Kinetic data for the activated L-xylulose kinase from mutant E. coli.

D-Lyxose Isomerase

D-lyxose isomerase (LI) is another class of enzymes that can act on lyxose, catalyzing the reversible isomerization between D-lyxose and D-xylulose. While the primary substrate is D-lyxose, some isomerases exhibit broad substrate specificity. A detailed protocol for assaying D-lyxose isomerase activity is provided below.

Experimental Protocol: Assay for D-Lyxose Isomerase Activity

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 1 mM MnCl₂, and the enzyme preparation.

-

Substrate Addition: Initiate the reaction by adding D-lyxose to a final concentration of 20 mM.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C) for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by placing the mixture on ice.

-

Quantification of Ketose: Quantify the amount of D-xylulose produced using the cysteine-carbazole method, measuring the absorbance at 560 nm.

-

Enzyme Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Applications in Drug Development and Research

The unique structure of this compound and its derivatives makes them valuable building blocks in the synthesis of biologically active molecules, particularly in the development of antiviral drugs.

Precursor for Antiviral Nucleoside Analogs

This compound serves as a chiral precursor for the synthesis of L-nucleoside analogs. These L-isomers of nucleosides have shown promising antiviral activity, for instance, against Human Cytomegalovirus (HCMV). The synthesis involves the condensation of a protected L-lyxofuranose derivative with a heterocyclic base. The resulting α-L-lyxofuranosyl nucleosides have demonstrated significant antiviral efficacy.

Role in Glycobiology

As a rare sugar, this compound and its derivatives are valuable tools in glycobiology for studying the specificity and function of carbohydrate-binding proteins, glycosyltransferases, and other enzymes involved in glycan metabolism. Deoxy-sugars, in general, are used as chemical probes to investigate glycosylation pathways.

Conclusion

This compound, as the C'-2 epimer of xylose, possesses a unique stereochemistry that imparts distinct biological and chemical properties. While rare in nature, its synthesis from more abundant sugars has enabled detailed investigation into its metabolism and potential applications. The elucidation of the this compound metabolic pathway in mutant E. coli highlights the adaptability of microbial metabolic networks. Furthermore, the kinetic characterization of enzymes that interact with this compound provides a foundation for its use in biocatalysis and synthetic biology. For drug development professionals, this compound represents a valuable chiral building block for the synthesis of novel antiviral nucleoside analogs. Continued research into the enzymology and biological roles of this compound is expected to uncover further applications in biotechnology and medicine.

References

The Structural Duality of L-Lyxose: An In-depth Guide to its Open-Chain and Cyclic Forms

For Researchers, Scientists, and Drug Development Professionals

L-Lyxose, a naturally occurring aldopentose sugar, plays a crucial role as a building block in the synthesis of various biologically active molecules and is a subject of interest in medicinal chemistry.[1][2][3] Its chemical versatility and potential therapeutic applications are intrinsically linked to its ability to exist in distinct structural forms: a linear open-chain aldehyde and a variety of cyclic hemiacetals.[4][5] This technical guide provides a comprehensive overview of the open-chain and cyclic forms of this compound, the dynamic equilibrium between them, and the experimental methodologies used for their characterization.

The Structural Isomers of this compound

In aqueous solution, this compound does not exist as a single entity but rather as a dynamic equilibrium of five distinct isomers: the open-chain aldehyde form and four cyclic forms. The cyclic forms are the result of an intramolecular reaction between the aldehyde group at C1 and one of the hydroxyl groups, leading to the formation of a more stable hemiacetal.

The Open-Chain Form

The open-chain form of this compound possesses a free aldehyde group at one end of its five-carbon backbone, making it a reducing sugar. This linear structure, while being the key to its reactivity in certain chemical syntheses, constitutes only a small fraction of the total this compound population in solution at any given time.

The Cyclic Forms: Pyranose and Furanose Rings

The vast majority of this compound molecules in solution adopt a cyclic structure, which can be either a six-membered ring, known as a pyranose form, or a five-membered ring, referred to as a furanose form. The formation of the pyranose ring involves the reaction of the C1 aldehyde with the hydroxyl group at C5, while the furanose ring is formed through the interaction with the hydroxyl group at C4.

Furthermore, the formation of the cyclic hemiacetal creates a new stereocenter at C1, the anomeric carbon. This gives rise to two distinct diastereomers for each ring form, designated as the α and β anomers. The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (at C4 in the Fischer projection) determines the anomeric configuration.

The Equilibrium in Solution: Mutarotation

The spontaneous interconversion between the α and β anomers, through the open-chain form, is a phenomenon known as mutarotation . This dynamic equilibrium results in a characteristic change in the optical rotation of a freshly prepared solution of this compound until a stable value is reached. The equilibrium distribution of the different forms is influenced by factors such as solvent and temperature.

| Form | Ring Size | Anomer | Percentage at Equilibrium (in D₂O for D-Lyxose) |

| α-L-Lyxopyranose | 6-membered | α | ~66% |

| β-L-Lyxopyranose | 6-membered | β | ~34% |

| L-Lyxofuranose | 5-membered | α and β | Trace amounts |

| Open-chain | - | - | Trace amounts |

Note: The data presented is for D-Lyxose and serves as an approximation for this compound.

Conformational Analysis of this compound Rings

The pyranose ring of this compound is not planar but adopts puckered conformations to minimize steric strain. The most stable conformations are the chair forms, designated as ¹C₄ and ⁴C₁. For D-lyxose, it has been shown that in the gas phase, the α-anomer exists as a mixture of both ⁴C₁ and ¹C₄ chairs, while the β-anomer exclusively adopts the ⁴C₁ conformation. In aqueous solution, the ¹C₄ chair of the α-anomer is the most populated.

The furanose ring also adopts non-planar envelope and twist conformations to alleviate steric interactions between substituents.

Experimental Protocols for Structural Characterization

The elucidation of the open-chain and cyclic structures of this compound and their equilibrium relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. For this compound, NMR is used to determine the ratio of different anomers in solution, identify their ring size (pyranose vs. furanose), and elucidate their preferred conformations.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to assign the signals to specific protons and carbons in the molecule.

-

Spectral Analysis:

-

Anomeric Ratio: The relative integrals of the anomeric proton (H1) signals in the ¹H NMR spectrum are used to quantify the ratio of the α and β anomers.

-

Ring Form Identification: The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are indicative of the ring size. Pyranose forms typically have C1 chemical shifts in a different range compared to furanose forms.

-

Conformational Analysis: The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provides information about the dihedral angles between them, which can be used to determine the preferred chair conformation of the pyranose ring.

-

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure in the solid state can be obtained.

Methodology:

-

Crystallization: Single crystals of a specific anomer of this compound are grown from a supersaturated solution. This is often the most challenging step.

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffracted X-rays are detected, and their intensities are measured.

-

Structure Determination: The diffraction data is used to calculate an electron density map of the crystal. This map is then interpreted to build a three-dimensional model of the this compound molecule.

-

Structure Refinement: The initial model is refined against the experimental data to obtain the most accurate atomic coordinates and molecular geometry.

Visualizing the Equilibrium and Structures

The following diagrams illustrate the key relationships and structures discussed in this guide.

Caption: Equilibrium between the open-chain and cyclic forms of this compound.

Caption: Structural representations of this compound isomers.

Conclusion

The existence of this compound in both open-chain and cyclic forms, and the dynamic equilibrium between them, are fundamental to its chemical properties and biological activity. A thorough understanding of these structural aspects is paramount for researchers and professionals in drug development who utilize this compound as a chiral precursor or investigate its potential therapeutic roles. The application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography is indispensable for the detailed characterization of this important monosaccharide.

References

Methodological & Application

L-Lyxose: A Versatile Chiral Precursor in Modern Organic Synthesis

Introduction

L-Lyxose, a rare aldopentose sugar, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its unique stereochemical arrangement provides a readily available chiral pool for the construction of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of higher-carbon sugars, antiviral nucleosides, and iminosugars, highlighting its significance for researchers, scientists, and drug development professionals.

Application 1: Synthesis of L-glycero-D-manno-Heptose Derivatives

L-glycero-D-manno-heptose is a crucial component of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria.[1][2] As such, synthetic routes to this heptose and its derivatives are of significant interest for the development of novel antibiotics and vaccines.[3][4] this compound serves as an excellent starting material for the stereocontrolled synthesis of these important targets.

Key Synthetic Strategies:

Two prominent methods for the elongation of this compound to the L-glycero-D-manno-heptose scaffold are the Indium-Mediated Acyloxyallylation (IMA) and strategies involving orthoester protection.

-

Indium-Mediated Acyloxyallylation (IMA): This method allows for the direct three-carbon elongation of unprotected this compound with good diastereoselectivity, favoring the desired lyxo-configuration.[1]

-

Orthoester-Based Differentiation: This strategy enables versatile and regioselective protection and functionalization of the heptose scaffold, which is crucial for the synthesis of complex oligosaccharides.

Quantitative Data Summary:

| Product | Starting Material | Key Reagents | Number of Steps | Overall Yield | Reference(s) |

| 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose | This compound | Indium, 3-Bromopropenyl pivalate, OsO₄, Ac₂O | 4 | ~40% | |

| Differentiated L-glycero-D-manno-heptose Scaffold (various derivatives) | This compound | Trimethyl orthoacetate, TIPDSCl₂, Ac₂O | 4 | 60-81% |

Experimental Protocols:

Protocol 1: Indium-Mediated Acyloxyallylation of this compound

This protocol describes the first key step in the synthesis of L-glycero-D-manno-heptose derivatives.

-

To a flame-dried Schlenk flask under an inert atmosphere, add indium powder (2.0 equiv).

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add 3-bromopropenyl pivalate (3.0 equiv) to the vigorously stirred mixture.

-

After 15 minutes, remove the ice bath and stir for an additional 45 minutes at room temperature.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired octenitol.

Protocol 2: Orthoester-Based Protection and Differentiation of L-glycero-D-manno-Heptose Derivative

This protocol outlines the general steps for differentiating the hydroxyl groups of a heptose derivative obtained from this compound.

-

Start with the peracetylated L-glycero-D-manno-heptose derivative.

-

Introduce a thioglycoside at the anomeric center using standard conditions (e.g., thiocresol, BF₃·OEt₂).

-

Perform deacetylation under Zemplén conditions (catalytic NaOMe in MeOH).

-

React the resulting pentaol with trimethyl orthoacetate in the presence of a catalytic amount of acid (e.g., CSA) to form the 2,3,4-orthoester.

-

Selectively protect the primary hydroxyl groups (O-6 and O-7) using a bulky silyl group such as tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride.

-

The remaining free hydroxyl groups can then be selectively functionalized, followed by the regioselective opening of the orthoester and subsequent manipulation of the TIPDS group to achieve full differentiation of the heptose scaffold.

Experimental Workflow:

Caption: Synthetic workflow from this compound to a differentiated L-glycero-D-manno-heptose derivative.

Application 2: Synthesis of Antiviral Nucleoside Analogues